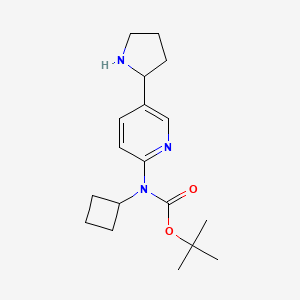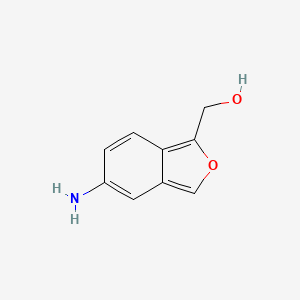![molecular formula C7H15ClN2 B11821765 N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride: A similar compound with slight structural differences.
Bicyclo[1.1.1]pentane derivatives: Other derivatives of bicyclo[1.1.1]pentane with different functional groups.
Uniqueness
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15ClN2 |
|---|---|
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9(2)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H |
InChI-Schlüssel |
ZDMBDLLTHVERHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C12CC(C1)(C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)

![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)


![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
